molecular formula C16H19N5O3 B11580709 Methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11580709
M. Wt: 329.35 g/mol
InChI Key: FQLRNXINYGXQQX-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a tetrazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of METHYL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

METHYL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves the inhibition of specific molecular targets and pathways. For example, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound interacts with proteins such as ATF4 and NF-kB, which are involved in inflammatory responses and cell survival.

Comparison with Similar Compounds

Similar compounds to METHYL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include:

The uniqueness of METHYL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern and the resulting pharmacological profile, which makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H19N5O3/c1-4-9-24-12-8-6-5-7-11(12)14-13(15(22)23-3)10(2)17-16-18-19-20-21(14)16/h5-8,14H,4,9H2,1-3H3,(H,17,18,20)

InChI Key

FQLRNXINYGXQQX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)OC

Origin of Product

United States

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